Strategic Synthesis of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline
Strategic Synthesis of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline
Executive Summary
This technical guide details the synthesis of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline , a pharmacophore frequently observed in kinase inhibitors (e.g., PI3K, EGFR targets) and hybrid drug scaffolds.
While the molecule can theoretically be accessed via multiple disconnections, this guide prioritizes a convergent Reductive Amination strategy. This route offers superior chemoselectivity for the secondary amine over direct alkylation methods, which often suffer from uncontrolled over-alkylation (formation of tertiary amines).
Key Technical Advantages of Selected Route:
-
Selectivity: Use of Sodium Triacetoxyborohydride (STAB) prevents over-alkylation.
-
Scalability: Avoids heavy metal catalysts required for Buchwald-Hartwig couplings in the final step.
-
Modularity: Allows for the independent optimization of the morpholine-aniline core before introducing the pyridine moiety.
Retrosynthetic Analysis
To ensure high purity and yield, we disconnect the molecule at the benzylic amine bond (Bond A) and the aniline-morpholine bond (Bond B).
Graphviz Diagram: Retrosynthetic Logic
Figure 1: Retrosynthetic tree demonstrating the convergent assembly of the target.
Module 1: Synthesis of the Core Scaffold (4-Morpholinoaniline)
Note: While 4-Morpholinoaniline is commercially available (CAS: 2524-67-6), in-house synthesis is often required for isotopic labeling or cost-reduction at scale.
Step A: Nucleophilic Aromatic Substitution ( )
Reaction: 4-Fluoronitrobenzene + Morpholine
Protocol:
-
Charge: To a 500 mL round-bottom flask equipped with a reflux condenser, add 4-fluoronitrobenzene (14.1 g, 100 mmol) and potassium carbonate (
, 20.7 g, 150 mmol). -
Solvent: Add DMSO (100 mL). Rationale: DMSO promotes
via dipole stabilization of the Meisenheimer complex. -
Addition: Add morpholine (10.5 mL, 120 mmol) dropwise over 10 minutes. Exotherm is expected.
-
Reaction: Heat to 90°C for 4 hours. Monitor by TLC (30% EtOAc/Hexane).
-
Workup: Pour the reaction mixture into ice-water (500 mL). The product precipitates as a yellow solid. Filter, wash with water, and dry.
-
Yield: Expected >90% (Yellow solid).
Step B: Reduction of Nitro Group
Reaction: 4-(4-nitrophenyl)morpholine
Protocol (Catalytic Hydrogenation):
-
Charge: Dissolve the nitro intermediate (10 g) in Methanol (150 mL) in a hydrogenation vessel.
-
Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading). Safety: Add catalyst under Argon flow to prevent ignition.
-
Reaction: Hydrogenate at 30-50 psi
at room temperature for 3 hours. -
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane if the solid is dark; otherwise, use directly. The product is an air-sensitive solid (oxidizes to purple/black over time).
Module 2: The Coupling (Reductive Amination)
This is the critical step. We utilize Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike Sodium Borohydride (
Experimental Workflow
Reagents:
-
Aldehyde: Pyridine-2-carboxaldehyde (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (
) (1.5 equiv) -
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for solubility.
Detailed Protocol:
-
Imine Formation:
-
In a dry flask under
, dissolve 4-Morpholinoaniline (1.78 g, 10 mmol) in DCE (40 mL). -
Add Pyridine-2-carboxaldehyde (1.18 g, 11 mmol).
-
Add Acetic Acid (0.6 g, 10 mmol).
-
Stir at Room Temperature for 1-2 hours.
-
Checkpoint: Monitor by NMR or TLC. The aldehyde spot should disappear, replaced by the imine.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but improves selectivity).
-
Add
(3.18 g, 15 mmol) in portions. -
Allow to warm to room temperature and stir overnight (12-16 hours).
-
-
Quench & Workup:
-
Quench with saturated aqueous
(50 mL). Critical: Neutralize the acetic acid and ensure the product is in the free-base form. -
Extract with DCM (
mL). -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification:
-
The crude material is often a brown oil/solid.
-
Flash Chromatography: Silica gel. Eluent: 2% to 5% Methanol in DCM.
-
Note: The pyridine nitrogen makes the compound "streak" on silica. Add 1% Triethylamine to the eluent if streaking occurs.
-
Graphviz Diagram: Reaction Workflow
Figure 2: Step-by-step workflow for the reductive amination process.
Analytical Characterization (Expected Data)
The following data confirms the structure of 4-(morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline .
| Probe | Signal (approx.[4][5][6] ppm / Hz) | Assignment |
| 1H NMR | Pyridine | |
| Pyridine | ||
| Pyridine | ||
| Pyridine | ||
| Aniline Ar-H (meta to N-morph) | ||
| Aniline Ar-H (ortho to N-morph) | ||
| Benzylic | ||
| Morpholine | ||
| Morpholine | ||
| MS (ESI) | Molecular Ion |
Interpretation Logic:
-
The Singlet at 4.45 ppm: This is the diagnostic peak for the newly formed
bond. If this appears as a doublet, the amine proton is coupling (rare in ). If it is missing, the reaction failed. -
The Morpholine pattern: Distinct triplets at 3.0 and 3.8 ppm confirm the morpholine ring is intact.
-
Symmetry: The aniline protons should show a clear AA'BB' system (two doublets), indicating para-substitution.
Critical Process Parameters & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Wet solvents or old reagents. | STAB is moisture sensitive.[1] Use dry DCE. Ensure Aldehyde is not oxidized to acid. |
| Bis-alkylation | Excess aldehyde or high temp. | Maintain stoichiometry (1:1.1). Keep temp < 25°C. Use STAB, not |
| No Reaction | Imine formation slow. | Add molecular sieves (4Å) to Step 1 to drive water removal. |
| Streaking on TLC | Interaction with Silica. | Pre-wash TLC plate with |
Safety & Handling
-
Sodium Triacetoxyborohydride: Reacts with water to release Hydrogen gas (flammable). Handle in a fume hood.
-
4-Fluoronitrobenzene: Toxic and a skin irritant. Potential sensitizer.[1][5]
-
Pyridine Derivatives: Malodorous and neurotoxic. Double-glove and use effective ventilation.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
- Gupta, A., et al. (2018). "Synthesis and antimicrobial activity of 3-fluoro-4-morpholinoaniline derivatives." Research Journal of Pharmacy and Technology, 11(4). (Context for Morpholine precursor synthesis).
-
ACS Green Chemistry Institute. "Reductive Amination Reagent Guide." (Validating STAB selection over Cyanoborohydride). Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16218867 (Related Structure: N-(4-morpholinophenyl)pyridin-2-amine). Link
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of <i>N, N</i>-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis routes of 4-Morpholinoaniline [benchchem.com]
- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
